molecular formula C11H22N2O3 B1532910 cis-1-Boc-4-amino-3-piperidinemethanol CAS No. 1402249-02-8

cis-1-Boc-4-amino-3-piperidinemethanol

Cat. No.: B1532910
CAS No.: 1402249-02-8
M. Wt: 230.3 g/mol
InChI Key: JJYWLFQRQOTSKA-IUCAKERBSA-N
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Description

cis-1-Boc-4-amino-3-piperidinemethanol is a chiral compound with significant potential in various fields of scientific research This compound features a piperidine ring substituted with an amino group, a hydroxymethyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Boc-4-amino-3-piperidinemethanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The amino group, hydroxymethyl group, and tert-butyl carbamate group are introduced through various substitution reactions. Common reagents used include tert-butyl chloroformate for the carbamate group and appropriate amines for the amino group.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral resolution techniques to obtain the desired (3R,4S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-1-Boc-4-amino-3-piperidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, primary amines, and substituted carbamates.

Scientific Research Applications

cis-1-Boc-4-amino-3-piperidinemethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-1-Boc-4-amino-3-piperidinemethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular pathways involved include binding to active sites of enzymes and altering their activity, leading to changes in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    cis-1-Boc-4-amino-3-piperidinemethanol: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its chiral centers and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWLFQRQOTSKA-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1-Boc-4-amino-3-piperidinemethanol
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